
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid
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Overview
Description
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to streamline the production process .
Chemical Reactions Analysis
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is being investigated for its therapeutic effects in treating various diseases. Its unique chemical structure allows it to interact beneficially with biological systems. Research indicates potential applications in drug formulations targeting oxidative stress and inflammation.
Case Study: Anticancer Activity
Preliminary studies have shown that related indole derivatives can induce apoptosis in cancer cell lines through caspase activation. While specific data for this compound are still emerging, its structural similarity suggests comparable anticancer properties.
Natural Product Synthesis
This compound serves as a valuable intermediate in synthesizing complex natural products. Its ability to facilitate the creation of compounds with specific biological activities makes it an essential building block in organic chemistry .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and metabolic pathways. It provides insights into cellular processes that could lead to new drug discoveries. Research has indicated that it may inhibit certain enzymes involved in cell proliferation, which is crucial for developing new therapeutic agents.
Agricultural Applications
The compound is also being explored for its potential use as a plant growth regulator. It may enhance plant growth and resilience against environmental stressors, providing a natural alternative to synthetic growth regulators .
Cosmetic Formulations
Due to its antioxidant properties, this compound is being investigated for inclusion in skincare products aimed at improving skin health and appearance. The compound's ability to modulate oxidative stress could make it a valuable ingredient in cosmetic formulations .
Summary of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Potential therapeutic effects in drug formulations targeting oxidative stress and inflammation |
Natural Product Synthesis | Intermediate for synthesizing complex natural products |
Biochemical Research | Insights into enzyme inhibition and metabolic pathways |
Agriculture | Enhances plant growth and resilience |
Cosmetics | Antioxidant properties for skincare products |
Mechanism of Action
The mechanism of action of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Lacks the ethyl group, which may affect its chemical properties and biological activities.
1-Methyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid: Has a methyl group instead of an ethyl group, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 1240567-92-3) is a synthetic derivative of indole, a class of compounds known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO5 with a molecular weight of approximately 279.29 g/mol. Its structure features an indole ring with three methoxy groups and a carboxylic acid functional group, contributing to its unique biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₄H₁₇NO₅ |
Molecular Weight | 279.29 g/mol |
CAS Number | 1240567-92-3 |
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and modulating various signaling pathways .
A comparative study highlighted that derivatives of indole-2-carboxylic acids possess IC50 values ranging from 3.11 μM to 32.37 μM against different cancer cell lines . The specific mechanisms often involve the inhibition of key enzymes or receptors implicated in tumor growth and metastasis.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or interfering with metabolic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays. These studies suggest that the compound may reduce inflammatory markers by inhibiting specific cytokines and enzymes involved in the inflammatory response .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It can bind to specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.
- Metal Chelation : Some studies suggest that indole derivatives can chelate metal ions essential for enzyme activity, further contributing to their therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological effects of indole derivatives:
- Anticancer Study : A study reported that a related compound exhibited significant anticancer activity with an IC50 value of 10.06 μM against a specific cancer cell line .
- Antimicrobial Evaluation : Another investigation found that certain indole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Model : In an animal model of inflammation, the administration of an indole derivative led to a notable reduction in swelling and pain indicators compared to control groups .
Properties
IUPAC Name |
1-ethyl-5,6,7-trimethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-5-15-9(14(16)17)6-8-7-10(18-2)12(19-3)13(20-4)11(8)15/h6-7H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSFBURLWIPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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